117680-39-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with CAS number 117680-39-4 is known as the Egg Laying Hormone (ELH) of Aplysia . It is a neurosecretory peptide that induces a voltage-dependent slow inward current carried by Na+ in vitro . This hormone is secreted from bag cell neurons and induces egg laying .

Synthesis Analysis

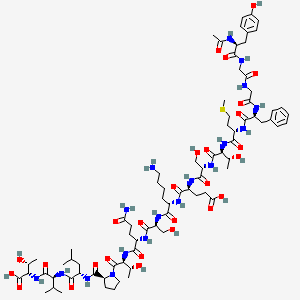

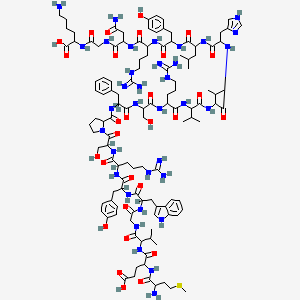

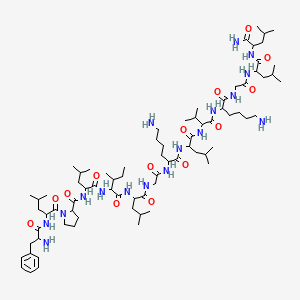

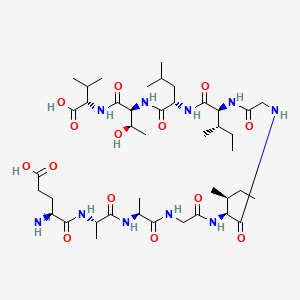

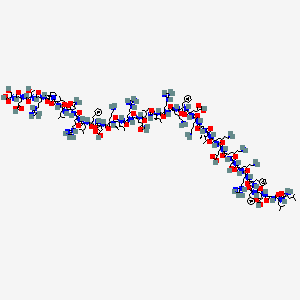

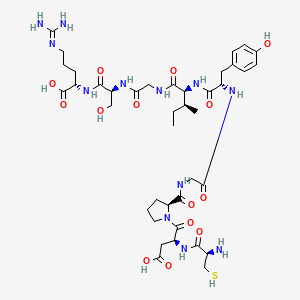

The Egg Laying Hormone of Aplysia is a neuropeptide containing 36 amino acids synthesized by the neurons of the bag cell . It can stimulate oviposition and ovulation in Aplysia by electrical discharge triggering of neurons .Molecular Structure Analysis

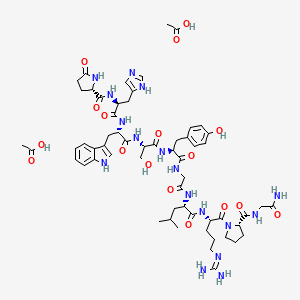

The molecular formula of the Egg Laying Hormone of Aplysia is C190H329N59O57S . The molecular weight is approximately 4384.20.Scientific Research Applications

Innovations in Engineering and Technology

Auyang (2004) discusses the convergence of science and engineering, highlighting the role of engineering in scientific research. This convergence leads to advancements in various fields such as genetic engineering, nanotechnology, and astrophysics, which may be relevant to the applications of 117680-39-4 (Auyang, 2004).

Data Management in Scientific Research

Tenopir et al. (2011) emphasize the importance of data sharing and management in scientific research. This is particularly relevant for research involving complex chemicals like this compound, where data sharing can lead to enhanced collaboration and innovation (Tenopir et al., 2011).

Scientific Software Frameworks

Appelbe et al. (2007) highlight the role of scientific software frameworks in enhancing programming productivity for research applications. This could be crucial in research involving this compound, especially for computational modeling and simulations (Appelbe et al., 2007).

Challenges in Scientific Research

Press (2013) discusses the special nature of science, probing deep mysteries and creating applications that benefit humanity. Research on this compound could fall into this category of scientific exploration (Press, 2013).

Innovation through Collaborative Science

Ghouila et al. (2018) describe how hackathons can accelerate scientific discoveries, suggesting a collaborative approach that could be applied in research involving this compound (Ghouila et al., 2018).

Mechanism of Action

Target of Action

The compound with CAS number 117680-39-4 is known as the Egg Laying Hormone (ELH) , which is a neuropeptide synthesized by the neurons of the bag cell . This hormone plays a crucial role in the reproductive process of the sea slug, Aplysia .

Mode of Action

ELH interacts with its targets, the neurons of the abdominal ganglion, by triggering an electrical discharge . This interaction induces a voltage-dependent slow inward current carried by sodium ions (Na+) in an identified motoneuron .

Biochemical Pathways

The primary biochemical pathway affected by ELH involves the stimulation of oviposition and ovulation in Aplysia . The hormone diffuses to the circulating hemolymph to modulate the activity of other organs . It specifically causes contraction of smooth muscle in the ovotestis, leading to the expulsion of the egg string .

Result of Action

The molecular and cellular effects of ELH’s action primarily involve the stimulation of egg-laying and ovulation in Aplysia . On a cellular level, ELH induces a voltage-dependent slow inward current carried by Na+ in an identified motoneuron . This leads to the contraction of smooth muscle in the ovotestis and the expulsion of the egg string .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 117680-39-4 involves the condensation of two key starting materials, followed by a series of reactions to form the final product.", "Starting Materials": [ "4-(4-methoxyphenyl)-2-butanone", "4-(4-methylphenyl)-2-butanone", "Sodium hydride", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: React 4-(4-methoxyphenyl)-2-butanone with sodium hydride in dry THF to form the corresponding enolate.", "Step 2: Add 4-(4-methylphenyl)-2-butanone to the reaction mixture and stir at room temperature for several hours to allow for the condensation reaction to occur.", "Step 3: Quench the reaction with hydrochloric acid and extract the product with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over sodium sulfate.", "Step 5: Concentrate the organic layer and purify the product by column chromatography.", "Step 6: React the purified product with bromine in acetic acid to form the corresponding bromo derivative.", "Step 7: Treat the bromo derivative with sodium hydroxide in methanol to form the final product, 117680-39-4." ] } | |

CAS RN |

117680-39-4 |

Molecular Formula |

C₁₉₀H₃₂₉N₅₉O₅₇S |

Molecular Weight |

4384.20 |

sequence |

One Letter Code: ISINQDLKAITDMLLTEQIRERQRYLADLRQRLLEK-NH2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.